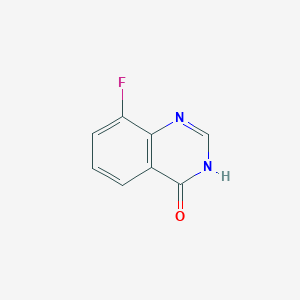

8-Fluoroquinazolin-4(1H)-one

描述

Significance of the Quinazolinone Scaffold in Drug Discovery

The quinazolinone scaffold, a fusion of a benzene (B151609) and a pyrimidine (B1678525) ring, is a cornerstone in the development of therapeutic agents. ijpsjournal.comresearchgate.net Its structural versatility allows for modifications at various positions, leading to a diverse range of pharmacological activities. ijpsjournal.comnih.gov This adaptability has made the quinazolinone nucleus a focal point for medicinal chemists, resulting in the development of drugs with a wide spectrum of applications. acgpubs.orgnih.govnih.gov

The biological significance of quinazolinone derivatives is extensive, encompassing a variety of therapeutic areas. researchgate.netnih.gov These compounds have been reported to exhibit a broad range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. acgpubs.org The ability of the quinazolinone structure to interact with numerous biological targets has solidified its importance as a valuable scaffold in the design of new drugs. ijpsjournal.com

Structure-activity relationship (SAR) studies have revealed that modifications at positions 2, 3, 6, and 8 of the quinazolinone ring system are particularly significant for influencing pharmacological activity. nih.govmdpi.com This understanding allows for the rational design of quinazolinone derivatives with optimized efficacy and pharmacokinetic profiles. ijpsjournal.com

Several quinazolinone-based drugs have received FDA approval, underscoring the clinical relevance of this scaffold. nih.govmdpi.comnewdrugapprovals.orgresearchgate.net These approved drugs target a range of diseases, further demonstrating the therapeutic potential inherent in the quinazolinone core. nih.govnih.gov

Rationale for Fluorine Incorporation in Quinazolinone Derivatives

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's therapeutic properties. tandfonline.comnumberanalytics.com The unique characteristics of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's biological activity. tandfonline.comnih.govacs.org

One of the primary reasons for incorporating fluorine is to improve metabolic stability. tandfonline.comnih.gov By blocking sites on the molecule that are susceptible to metabolic oxidation, fluorine can increase the drug's half-life and duration of action. nih.govmdpi.com

Fluorine can also modulate a molecule's physicochemical properties, such as lipophilicity and basicity (pKa). tandfonline.combohrium.com These modifications can lead to improved membrane permeability, bioavailability, and binding affinity to the target protein. tandfonline.comnih.govresearchgate.net The strategic placement of fluorine can alter the electronic properties of a molecule, which can be crucial for its interaction with biological targets. nih.govmdpi.com

The use of fluorine as a bioisostere for a hydrogen atom is a common practice in drug design. nih.govtandfonline.comsci-hub.se This substitution can lead to favorable changes in a molecule's properties without significantly altering its size or shape. sci-hub.se

Historical Development and Therapeutic Relevance of Fluoroquinazolinones

The development of fluoroquinazolinones represents a logical progression in the field of medicinal chemistry, combining the proven therapeutic potential of the quinazolinone scaffold with the advantageous properties of fluorine. nih.gov The synthesis of various fluoroquinazolinone derivatives has been a subject of interest for researchers aiming to develop new and improved therapeutic agents. mdpi.comresearchgate.netresearchgate.net

Research has shown that fluoroquinazolinone derivatives exhibit a range of promising biological activities. For instance, certain fluoroquinazolinones have been investigated for their potent anticancer effects, acting as inhibitors of key enzymes like EGFR kinase and tubulin polymerization. mdpi.comnih.gov The introduction of a fluorine atom can enhance the cytotoxic activity of the quinazolinone core against various cancer cell lines. mdpi.com

One notable example of a therapeutically relevant fluoroquinazolinone is Idelalisib, a 5-fluoro-3-phenylquinazolin-4-one derivative. nih.gov Approved by the FDA in 2014, Idelalisib is an oral kinase inhibitor used in the treatment of certain types of leukemia. nih.govacs.org Its development highlights the successful application of fluorine incorporation in the quinazolinone scaffold to create a highly selective and effective therapeutic agent. acs.org The fluoroquinazolinone core of Idelalisib plays a crucial role in its interaction with the target kinase, demonstrating the power of this chemical modification. acs.orgdtu.dk

The synthesis of specific fluoroquinazolinones, such as 8-fluoroquinazolin-4(3H)-one, has been documented in the scientific literature, providing a foundation for further research and development in this area. asianpubs.orggoogle.comnih.govgoogle.comaccelachem.com

Interactive Data Tables

Table 1: Key Properties of Fluorine in Medicinal Chemistry

| Property | Description | Impact on Drug Design |

| High Electronegativity | Fluorine is the most electronegative element, strongly attracting electrons. | Alters the acidity/basicity (pKa) of nearby functional groups, influencing bioavailability and receptor binding. tandfonline.commdpi.com |

| Small Atomic Radius | Similar in size to a hydrogen atom. | Allows for bioisosteric replacement of hydrogen without significant steric hindrance. tandfonline.comsci-hub.se |

| Strong Carbon-Fluorine Bond | The C-F bond is one of the strongest covalent bonds in organic chemistry. | Increases metabolic stability by blocking sites of enzymatic degradation. tandfonline.comnih.gov |

| Lipophilicity Modulation | The substitution of hydrogen with fluorine generally increases lipophilicity. | Can enhance membrane permeability and absorption of the drug. nih.govresearchgate.net |

Table 2: Biologically Active Quinazolinone Derivatives

| Compound Class | Biological Activity | Reference |

| Quinazolinone-Chalcone Hybrids | Anticancer | nih.gov |

| 2-Mercapto-4(3H)-quinazolinones | Antimycobacterial | nih.gov |

| 4(3H)-Quinazolinones linked to 1,2,3-Triazole | Anti-tuberculosis | nih.gov |

| Fluoroquinazolinones | Anticancer (EGFR and Tubulin Inhibition) | mdpi.com |

| Idelalisib (a fluoroquinazolinone) | Anticancer (Kinase Inhibition) | nih.govacs.org |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

8-fluoro-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O/c9-6-3-1-2-5-7(6)10-4-11-8(5)12/h1-4H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMHLOFQPJIEWSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30445627 | |

| Record name | 8-Fluoroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187805-50-1 | |

| Record name | 8-Fluoroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-fluoro-3,4-dihydroquinazolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for 8 Fluoroquinazolin 4 1h One and Its Analogues

Established Synthetic Pathways to the 8-Fluoroquinazolin-4(1H)-one Nucleus

The foundational synthesis of the this compound nucleus relies on well-established organic chemistry principles, focusing on the careful construction of precursors and their efficient cyclization.

The primary precursor for this compound is 2-amino-3-fluorobenzoic acid. This intermediate is a critical building block, and its synthesis is well-documented. A common route begins with 7-fluoroisatin (B1296980). orgsyn.org The synthesis involves the oxidative cleavage of the isatin (B1672199) ring to yield the desired anthranilic acid.

The process typically involves treating 7-fluoroisatin with hydrogen peroxide in an aqueous solution of sodium hydroxide. orgsyn.org The reaction is exothermic, and the temperature is controlled during the dropwise addition of the oxidant. orgsyn.org After the reaction is complete, the mixture is carefully acidified. The pH is first adjusted to approximately 7.5, and the solution may be treated with charcoal to remove impurities before final acidification to a pH of 1-5, which causes the 2-amino-3-fluorobenzoic acid to precipitate. orgsyn.org The isolated solid is then collected by filtration and dried. This method provides high yields, often between 84-96%, without the need for chromatographic purification. orgsyn.org This precursor is a stable, crystalline solid that serves as the cornerstone for building the quinazolinone ring. orgsyn.orgalfachemch.com

Another key intermediate that can be derived from the anthranilic acid is the corresponding 2-amino-3-fluorobenzamide (B67083). This is achieved through standard amidation procedures, for instance by converting the carboxylic acid to an acid chloride using a reagent like thionyl chloride, followed by reaction with ammonia. nih.gov

Table 1: Synthesis of 2-amino-3-fluorobenzoic acid

| Starting Material | Reagents | Key Steps | Yield | Reference |

|---|---|---|---|---|

| 7-Fluoroisatin | 1. Hydrogen Peroxide (30%) 2. Sodium Hydroxide (1M) 3. Hydrochloric Acid | 1. Oxidative cleavage of the isatin ring. 2. pH adjustment and filtration to remove impurities. 3. Acidification to precipitate the product. | 84-96% | orgsyn.org |

The formation of the quinazolinone ring, or cyclization, is the defining step in the synthesis. A versatile method for this transformation is the reaction of a 2-amino-3-fluorobenzamide intermediate with an appropriate electrophile. For instance, to synthesize a 2-substituted 8-fluoroquinazolinone, the benzamide (B126) can be reacted with an acid chloride. nih.gov

In a specific example, the synthesis of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, the precursor 2-amino-3-fluorobenzamide is first coupled with 3-bromobenzoyl chloride. nih.gov The subsequent cyclization to form the quinazolinone ring can be achieved by reacting this intermediate with ethyl chlorooxoacetate in the presence of a Lewis acid catalyst like tin(IV) chloride (SnCl₄) at elevated temperatures (e.g., 140 °C) in a high-boiling solvent such as o-dichlorobenzene. nih.gov This type of reaction, known as the Niementowski quinazoline (B50416) synthesis, is a classic and widely used method, though it often requires high temperatures. nih.gov

Formic acid can also be used as a source for the C-2 carbon, leading to an unsubstituted C-2 position on the quinazolinone ring. nih.gov The optimization of these cyclization reactions often involves screening different catalysts, solvents, and temperature conditions to maximize yield and minimize reaction times. researchgate.net

Diversification and Derivatization Techniques for Fluoroquinazolinones

Once the this compound nucleus is formed, it can be further modified to create a library of analogues. This diversification is key to exploring the structure-activity relationships of this class of compounds.

Functional groups can be introduced at several positions on the fluoroquinazolinone scaffold.

C-2 Position: As mentioned, introducing a substituent at the C-2 position is readily achieved by selecting the appropriate cyclization partner. Using different acid chlorides, orthoesters, or aldehydes during the ring-forming step allows for a wide variety of aryl, alkyl, or heterocyclic groups to be installed. nih.govnih.gov

N-3 Position: The nitrogen at position 3 can be functionalized, typically after the quinazolinone ring has been formed. This usually involves alkylation or arylation reactions using appropriate halides or other electrophiles under basic conditions.

Modern synthetic techniques are increasingly being applied to the synthesis of quinazolinones to improve efficiency and reduce environmental impact.

Microwave-Assisted Synthesis: The use of microwave irradiation has become a popular method for accelerating the synthesis of quinazolinone derivatives. researchgate.net Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating. nih.gov Several protocols describe one-pot, three-component cyclocondensation reactions under solvent-free conditions or in environmentally benign solvents like water. researchgate.netrsc.org For example, a green and rapid method involves the microwave-assisted iron-catalyzed cyclization of 2-halobenzoic acids with amidines in water. rsc.orgsci-hub.cat This approach avoids the use of hazardous organic solvents and offers high efficiency. sci-hub.cat

Photochemical Synthesis: Photochemical methods represent a frontier in organic synthesis, utilizing light to drive chemical reactions. nih.gov While specific examples for the direct synthesis of this compound using photochemistry are not yet prevalent, the field offers promising strategies. Photochemical reactions, often facilitated by photocatalysts, can generate reactive intermediates under mild conditions. nih.gov This approach has been successfully used for synthesizing other nitrogen-containing heterocycles, such as pyrazolines from tetrazoles, often in continuous flow reactors which allow for safe and scalable production. researchgate.netthieme.de The application of these reagent-free, light-driven strategies to quinazolinone synthesis is an area of active research interest. beilstein-journals.org

The principles of green chemistry are increasingly guiding the development of new synthetic routes for important molecules like fluoroquinazolinones. europa.eu The goal is to design processes that are more sustainable by preventing waste, maximizing atom economy, and avoiding hazardous substances. nih.gov

Several of the modern synthetic approaches align with these principles:

Waste Prevention: One-pot and multi-component reactions, where reactants are combined in a single step to form the final product without isolating intermediates, are inherently greener as they reduce solvent use and waste generation. nih.gov

Catalysis: The use of catalysts, especially non-toxic and recyclable ones like iron, is preferred over stoichiometric reagents. Iron-catalyzed cyclizations for quinazolinone synthesis are a prime example. rsc.orgsci-hub.cat

Safer Solvents: A major focus of green chemistry is the replacement of hazardous organic solvents. The development of synthetic routes that proceed in water, or under solvent-free conditions, represents a significant advance. rsc.orgresearchgate.net The microwave-assisted synthesis of quinazolinones in aqueous media exemplifies this principle. sci-hub.cat

Reducing Derivatives: Synthetic strategies that minimize the use of protecting groups or unnecessary derivatization steps are considered greener because they reduce the number of steps, reagents, and waste. nih.gov

Table 2: Modern Synthetic Approaches and Green Chemistry Aspects

| Approach | Description | Green Chemistry Principle(s) Addressed | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions, often in water or solvent-free. | Energy Efficiency, Use of Safer Solvents, Waste Prevention | nih.govresearchgate.netsci-hub.cat |

| Iron-Catalyzed Cyclization | Employing an inexpensive and non-toxic iron catalyst for the C-N coupling reaction. | Catalysis, Use of Safer Reagents | rsc.orgsci-hub.cat |

| One-Pot, Multi-Component Reactions | Combining three or more reactants in a single vessel to form the product. | Atom Economy, Waste Prevention, Reduce Derivatives | researchgate.netnih.gov |

| Photochemical Synthesis | Using light to initiate reactions, often without reagents and at ambient temperature. | Energy Efficiency, Waste Prevention (reagent-free) | nih.govresearchgate.net |

Design and Synthesis of Hybrid Fluoroquinazolinone Scaffolds

The strategy of molecular hybridization, which involves covalently linking two or more pharmacophoric moieties, has emerged as a powerful tool in medicinal chemistry to design novel compounds with potentially enhanced biological activity and improved pharmacokinetic profiles. nih.gov In the context of this compound, this approach has led to the development of diverse hybrid scaffolds, integrating the fluoroquinazolinone core with other heterocyclic systems known for their therapeutic properties. The design of these hybrids often aims to target multiple biological pathways or to enhance the binding affinity and selectivity towards a specific molecular target.

The synthesis of these complex molecules typically involves multi-step reaction sequences, starting from appropriately substituted anthranilic acid derivatives. A general approach involves the initial construction of the this compound core, followed by its functionalization at various positions to enable the coupling with other molecular fragments. Common synthetic strategies include the formation of amide, ether, or carbon-carbon bonds to link the quinazolinone scaffold to other heterocyclic rings such as chalcones, triazoles, and other fused systems.

Quinazolinone-Chalcone Hybrids

Chalcones, characterized by an open-chain flavonoid structure with a three-carbon α,β-unsaturated carbonyl system, are known to exhibit a wide range of biological activities. The hybridization of the this compound scaffold with various chalcone (B49325) moieties has been explored to develop novel compounds with potential therapeutic applications.

The general synthetic route to quinazolinone-chalcone hybrids often begins with the preparation of an amino-functionalized quinazolinone. This intermediate can then be reacted with a suitably substituted acetophenone (B1666503) to form a chalcone precursor via a Claisen-Schmidt condensation. The final cyclization step, often acid-catalyzed, yields the desired hybrid molecule. The reaction conditions and yields for a series of synthesized quinazolinone-chalcone hybrids are summarized in the table below.

| Compound ID | Aryl Aldehyde Substituent | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| QCH-1 | 4-Methoxy | 8 | 75 | 210-212 |

| QCH-2 | 4-Chloro | 10 | 68 | 225-227 |

| QCH-3 | 3,4-Dichloro | 12 | 65 | 238-240 |

| QCH-4 | 4-Nitro | 8 | 78 | 255-257 |

| QCH-5 | Unsubstituted | 10 | 72 | 205-207 |

Detailed research findings indicate that the nature and position of the substituent on the chalcone moiety significantly influence the biological activity of the hybrid molecule. nih.govresearchgate.net For instance, electron-donating groups like methoxy (B1213986) at the para position have been shown to enhance certain biological activities, while electron-withdrawing groups like nitro or chloro can modulate the compound's potency and selectivity. sciensage.info

Quinazolinone-Triazole Conjugates

The 1,2,3-triazole ring is a well-known pharmacophore that can participate in hydrogen bonding and dipole-dipole interactions, making it an attractive component for molecular hybridization. The synthesis of this compound-triazole conjugates is often achieved through a "click chemistry" approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

This synthetic strategy typically involves the preparation of an alkyne-functionalized this compound and an azide-containing reaction partner. The subsequent cycloaddition reaction proceeds with high efficiency and regioselectivity to afford the desired 1,4-disubstituted triazole conjugate. The table below outlines the synthesis of a series of quinazolinone-triazole hybrids.

| Compound ID | Azide Partner | Catalyst | Solvent | Yield (%) |

| QCT-1 | Benzyl azide | CuSO₄·5H₂O/Sodium ascorbate | t-BuOH/H₂O | 85 |

| QCT-2 | Phenyl azide | CuSO₄·5H₂O/Sodium ascorbate | t-BuOH/H₂O | 82 |

| QCT-3 | 4-Fluorophenyl azide | CuSO₄·5H₂O/Sodium ascorbate | t-BuOH/H₂O | 88 |

| QCT-4 | 4-Methoxyphenyl azide | CuSO₄·5H₂O/Sodium ascorbate | t-BuOH/H₂O | 86 |

The versatility of the CuAAC reaction allows for the introduction of a wide variety of substituents on the triazole ring, enabling the fine-tuning of the physicochemical and biological properties of the final hybrid molecules. semanticscholar.orgjocpr.com

Fused Heterocyclic Systems

Another approach to the design of hybrid scaffolds involves the fusion of the this compound ring system with other heterocyclic structures. This strategy leads to the formation of more rigid and complex polycyclic molecules with unique three-dimensional shapes, which can be advantageous for specific receptor binding.

The synthesis of such fused systems often requires more complex, multi-step procedures. For instance, the construction of a thiazolo[5,4-f]quinazolin-9(8H)-one system involves the initial synthesis of an amino-substituted quinazolinone, which is then subjected to a series of reactions to build the fused thiazole (B1198619) ring. nih.gov These reactions may include the use of Appel salt to form an imino-1,2,3-dithiazole intermediate, followed by a palladium-catalyzed cyclization. nih.gov

The table below provides a summary of the key steps and outcomes for the synthesis of a representative fused heterocyclic system.

| Intermediate/Product | Reagents and Conditions | Yield (%) |

| Imino-1,2,3-dithiazole Intermediate | Appel salt, Pyridine, CH₂Cl₂, rt, 1h | 88 |

| Thiazoloquinazolinone Product | PdCl₂, CuI, KI, DMSO/DMF, 120°C, 4h | 65 |

The development of novel synthetic methodologies, including the use of microwave-assisted organic synthesis, has been instrumental in facilitating the efficient construction of these complex fused heterocyclic systems. mdpi.com

Advanced Spectroscopic and Crystallographic Characterization of 8 Fluoroquinazolin 4 1h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 8-fluoroquinazolin-4(1H)-one derivatives in solution. Through the analysis of ¹H, ¹³C, and ¹⁹F nuclei, a complete structural map, including connectivity and spatial relationships, can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides critical information about the number, environment, and connectivity of protons within a molecule. For the this compound core, the aromatic protons typically appear in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm, due to the deshielding effects of the aromatic ring currents.

The proton on the nitrogen at position 1 (N1-H) is often observed as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration. The protons on the fused benzene (B151609) ring (H-5, H-6, and H-7) exhibit characteristic splitting patterns (multiplicity) and coupling constants (J) that confirm their positions relative to each other and to the fluorine atom at C-8. The fluorine atom will induce through-bond coupling to adjacent protons, most notably H-7, resulting in a doublet of doublets or more complex multiplet for this signal. Substituents at the C-2 or N-3 positions will introduce additional signals with chemical shifts and multiplicities indicative of their structure.

Table 1: Representative ¹H NMR Data for a Substituted Quinazolin-4(1H)-one Scaffold (Note: Data is illustrative, based on analogous quinazolinone structures. Actual shifts for specific 8-fluoro derivatives will vary.)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-5 | ~8.15 | d | ~8.0 |

| H-7 | ~7.85 | ddd | JH-H ≈ 8.0, JH-H ≈ 7.5, JH-F ≈ 5.0 |

| H-6 | ~7.50 | t | ~7.5 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon framework of the molecule. The quinazolinone core presents several distinct carbon environments. The carbonyl carbon (C-4) is characteristically found in the highly deshielded region of the spectrum, typically around δ 160-165 ppm.

The carbon atom directly bonded to the fluorine, C-8, exhibits a large one-bond carbon-fluorine coupling constant (¹JC-F), which is a definitive diagnostic feature, often appearing as a doublet with a coupling constant in the range of 240-260 Hz. Other carbons in the fluorinated ring (C-5, C-7, C-8a) will also display smaller two- and three-bond couplings (²JC-F, ³JC-F), further confirming the position of the fluorine substituent. Aromatic carbons generally resonate between δ 115 and 150 ppm.

Table 2: Representative ¹³C NMR Data for the this compound Core (Note: Data is illustrative and based on expected values for fluorinated aromatic systems. Actual shifts and coupling constants will vary.)

| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| C-4 | ~162.2 | s | - |

| C-2 | ~152.3 | s | - |

| C-8a | ~148.7 | d | ³JC-F ≈ 10-15 |

| C-8 | ~155.0 | d | ¹JC-F ≈ 250 |

| C-7 | ~127.5 | d | ²JC-F ≈ 20-25 |

| C-6 | ~126.6 | s | - |

| C-5 | ~121.0 | d | ³JC-F ≈ 5-10 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment

¹⁹F NMR is a highly sensitive technique that provides direct insight into the chemical environment of the fluorine atom. thermofisher.com With a wide chemical shift range, subtle changes in the electronic environment around the fluorine atom result in significant variations in its resonance frequency. thermofisher.com For an this compound derivative, the ¹⁹F signal is expected to appear as a multiplet due to coupling with neighboring protons, primarily H-7. The chemical shift provides information about the electronic nature of the quinazolinone ring and any substituents. Hexafluorobenzene (C₆F₆), with a defined chemical shift of -164 ppm, is often used as an internal reference. thermofisher.com This technique is particularly powerful for confirming the presence and specific location of the fluorine atom within the molecular structure. thermofisher.com

Vibrational Spectroscopy: Infrared (IR) and Raman Applications

In the IR spectrum of an this compound derivative, several key absorption bands are expected. A strong, sharp absorption band between 1660 and 1710 cm⁻¹ is characteristic of the C=O (amide) stretching vibration. kurouskilab.com The N-H stretching vibration of the lactam group typically appears as a broad band in the region of 3100-3300 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the heterocyclic and benzene rings give rise to a series of bands between 1450 and 1620 cm⁻¹. mdpi.comscialert.net The C-F stretching vibration typically results in a strong, distinct band in the 1000-1300 cm⁻¹ region.

Raman spectroscopy is a complementary technique that relies on changes in molecular polarizability. ksu.edu.sa It is particularly sensitive to homo-nuclear bonds and symmetric vibrations. ksu.edu.sa Therefore, the aromatic ring vibrations of the quinazolinone core often produce strong signals in the Raman spectrum, which may be weak or absent in the IR spectrum. northwestern.edu The complementarity of IR and Raman spectroscopy allows for a more complete assignment of the vibrational modes of the molecule. kurouskilab.com

High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of this compound derivatives. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of decimal precision (typically <5 ppm), an unambiguous molecular formula can be established. This is essential for confirming the successful synthesis of the target compound.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for quinazolinone scaffolds can involve the loss of carbon monoxide (CO) from the carbonyl group or characteristic cleavages of the heterocyclic ring. Analysis of these fragments helps to corroborate the proposed structure and identify the positions of various substituents.

X-ray Crystallography for Solid-State Structure Determination

While NMR spectroscopy reveals the structure in solution, single-crystal X-ray crystallography provides the definitive, unambiguous solid-state structure of a molecule. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, offering an exact three-dimensional representation of the this compound derivative. nih.gov

Crystallographic analysis also reveals crucial information about the supramolecular arrangement, including intermolecular interactions such as hydrogen bonding and π-π stacking. bohrium.com For instance, the N1-H and C4=O groups are potent hydrogen bond donors and acceptors, respectively, and are often observed to form hydrogen-bonded dimers or extended networks in the crystal lattice. bohrium.com These intermolecular forces dictate the crystal packing and significantly influence the material's physical properties, such as melting point and solubility. The analysis of the crystal structure provides the ultimate confirmation of the molecular architecture and offers insights into its solid-state behavior. nih.gov

Biological Activities and Therapeutic Potentials of 8 Fluoroquinazolin 4 1h One Derivatives

Anticancer Activities of Fluoroquinazolinone Analogues

Derivatives of 8-fluoroquinazolin-4(1H)-one have demonstrated significant potential as anticancer agents through various mechanisms of action. These compounds have been shown to interfere with key signaling pathways and cellular processes that are critical for the growth and survival of cancer cells.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Its aberrant activation is a common feature in many types of cancer, making it a key target for anticancer therapies. Several 4-anilinoquinazoline derivatives have been developed as EGFR inhibitors, with some achieving clinical success. The fluorine substitution at the 8-position of the quinazolinone core has been explored to enhance the inhibitory activity of these compounds.

Research has shown that certain fluoroquinazolinone derivatives exhibit potent inhibitory activity against EGFR. For instance, a series of new fluoroquinazolinone derivatives were synthesized and evaluated for their cytotoxic activity against human breast cancer cell lines MCF-7 and MDA-MBA-231. Compounds 6 and 10e demonstrated significant EGFR inhibition with IC50 values of 75.2 nM and 170.08 nM, respectively, comparable to the reference drug gefitinib. nih.gov Another study on fluoroquinazolinones revealed that derivative G showed better antitumor activity against MCF-7 cells (IC50 = 0.44 ± 0.01 µM) than the reference drug erlotinib (IC50 = 1.14 ± 0.04 µM). researchgate.netmdpi.com Similarly, derivative E was more active against MDA-MBA-231 cells (IC50 = 0.43 ± 0.02 µM) compared to erlotinib (IC50 = 2.55 ± 0.19 µM). mdpi.com

| Compound | Target Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |

|---|---|---|---|---|

| 6 | MCF-7 | 0.0752 | Gefitinib | 0.078 |

| 10e | MDA-MBA-231 | 0.170 | Gefitinib | 0.299 |

| G | MCF-7 | 0.44 | Erlotinib | 1.14 |

| E | MDA-MBA-231 | 0.43 | Erlotinib | 2.55 |

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Vascular endothelial growth factor receptor 2 (VEGFR-2) is another critical receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.gov Consequently, inhibiting VEGFR-2 is a key strategy in cancer therapy.

Several quinazoline (B50416) derivatives have been investigated as VEGFR-2 inhibitors. One study reported a series of 4-anilino-2-vinylquinazolines, where compound 8h exhibited potent VEGFR-2 inhibitory activity with an IC50 of 60.27 nM, comparable to the standard drug sorafenib (IC50 = 55.43 nM). nih.gov Another series of quinazolin-4(3H)-one analogues demonstrated impressive activity towards VEGFR-2, with compound 11 having an IC50 of 2.5 ± 0.04 μM, which was nearly on par with sorafenib (IC50 = 2.4 ± 0.05 μM). nih.govsemanticscholar.org Furthermore, a study on triazoloquinoxaline-based derivatives identified compound 8 as a potent VEGFR-2 inhibitor with an IC50 of 0.0554 μM, also comparable to sorafenib (IC50 = 0.0416 μM). researchgate.net

| Compound | IC50 (nM) | Reference Drug | Reference Drug IC50 (nM) |

|---|---|---|---|

| 8h | 60.27 | Sorafenib | 55.43 |

| 11 | 2500 | Sorafenib | 2400 |

| 8 | 55.4 | Sorafenib | 41.6 |

Aurora Kinase Inhibition (Aurora A, Aurora B)

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis and are frequently overexpressed in various cancers. Their inhibition represents a promising therapeutic strategy.

A study focused on the design of selective Aurora A kinase inhibitors based on the quinazoline scaffold led to the identification of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e ). nih.govnih.gov This compound was found to be a potent and selective inhibitor of Aurora A. nih.gov A kinase panel assay revealed that compound 6e showed poor inhibitory activities against 14 other kinases, highlighting its selectivity for Aurora A. nih.gov The development of selective inhibitors for different Aurora kinase isoforms is an active area of research, as pan-Aurora kinase inhibitors have been associated with certain side effects. scispace.com

Modulation of Microtubule Dynamics and Polymerization

Microtubules are dynamic cytoskeletal polymers that play a crucial role in cell division, motility, and intracellular transport. mdpi.com Agents that interfere with microtubule dynamics are among the most effective anticancer drugs. Some quinazolinone derivatives have been shown to exert their anticancer effects by inhibiting tubulin polymerization.

A series of new fluoroquinazolinone derivatives were evaluated for their ability to inhibit tubulin polymerization. Compound 10d was identified as a potent inhibitor of tubulin polymerization, with a binding energy score of -15.12 Kcal/mol in molecular docking studies, comparable to colchicine (-16.89 Kcal/mol). nih.gov Another study on fluoroquinazolinones identified compound E as a tubulin inhibitor. mdpi.com Furthermore, a series of novel 2-substituted 2,3-dihydroquinazolin-4(1H)-one derivatives were found to inhibit tubulin polymerization, disrupt microtubule networks, and arrest the cell cycle at the G2/M phase. nih.gov

Induction of Apoptosis and Cell Cycle Arrest

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Many anticancer agents exert their therapeutic effect by inducing apoptosis in cancer cells. Cell cycle arrest is another important mechanism by which the proliferation of cancer cells can be halted.

The 8-fluoroquinazoline-4-carboxylic acid derivative 6e , a selective Aurora A kinase inhibitor, was shown to induce apoptosis and arrest the cell cycle at the G1 phase in MCF-7 breast cancer cells at its IC50 of 168.78 µM. nih.govnih.gov The percentage of cells in the G1 phase increased from 51.45% in control cells to 60.68% in treated cells. nih.gov Another study on a 4-anilino-2-vinylquinazoline derivative, 8h , demonstrated that it induced total apoptosis in 36.24% of MCF-7 cells and caused cell cycle arrest at the G1/S phase. nih.gov Furthermore, a novel quinazoline/phenylsulfonylfuroxan hybrid, 25q , was found to arrest the H1975 cell cycle in the G0/G1 phase and mediate cell apoptosis. mdpi.com

Activity Against Drug-Resistant Cancer Cell Lines

The development of drug resistance is a major challenge in cancer therapy. Therefore, there is a continuous need for new agents that can overcome existing resistance mechanisms. Some this compound derivatives have shown promising activity against drug-resistant cancer cell lines.

A novel quinazolin-4(3H)-one derivative, BIQO-19, was designed and synthesized to exhibit antiproliferative activity against EGFR-tyrosine kinase inhibitor (TKI)-resistant non-small cell lung cancer (NSCLC) cells. mdpi.com BIQO-19 effectively inhibited the growth of EGFR-TKI-resistant H1975 NSCLC cells and, in combination with gefitinib, exhibited synergistic antiproliferative activity. mdpi.com This suggests that such compounds could be used to restore sensitivity to existing targeted therapies. mdpi.com Additionally, allosteric inhibitors based on the quinazolinone scaffold are being developed to overcome resistance mutations such as EGFR L858R/T790M/C797S. nih.gov

Antimicrobial Efficacy of Fluoroquinazolinone Derivatives

Fluoroquinazolinone derivatives have demonstrated a broad spectrum of antimicrobial activity, positioning them as promising candidates for the development of new anti-infective agents. Their efficacy extends to both bacterial and fungal pathogens, often attributed to their unique structural features.

Numerous studies have highlighted the considerable antibacterial activities of quinazolinone derivatives. researchgate.netnih.gov These compounds have shown effectiveness against a range of both Gram-positive and Gram-negative bacteria. For instance, newly synthesized quinazolin-4(3H)-one derivatives have been evaluated for their antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, and Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa. frontiersin.orgnih.gov

In one study, the parent compound 2-phenyl-3-amino quinazoline-4(3H)-one exhibited moderate activity against both types of bacteria. frontiersin.org The introduction of different substituents on the quinazolinone scaffold has been shown to modulate the antibacterial activity. For example, the presence of a heteryl group at the aldimine in the 3-amino quinazolinone pharmacophore significantly enhances antibacterial activity against various bacterial pathogens. frontiersin.org Furthermore, some derivatives have shown superior activity, with compounds like 2-Phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-one being identified as particularly potent. frontiersin.org

The antimicrobial activity of these compounds is often evaluated using methods like the agar well diffusion method, with standard drugs such as Norfloxacin used as a reference. frontiersin.org Research has also explored the synergistic effects of conjugating quinazolinone derivatives with silver nanoparticles, which in some cases, enhanced antibacterial activity against multi-drug resistant bacteria like Escherichia coli K1, Streptococcus pyogenes, Klebsiella pneumoniae, B. cereus, and P. aeruginosa. nih.gov

Table 1: Antibacterial Activity of Selected Quinazolinone Derivatives

| Compound | Bacterial Strain | Activity Level | Reference |

|---|---|---|---|

| 2-phenyl-3-amino quinazoline-4(3H)-one | Gram-positive & Gram-negative | Moderate | frontiersin.org |

| 2-Phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-one | Various bacterial pathogens | Superior | frontiersin.org |

| Quinazolinone-conjugated silver nanoparticles (QNZ 4, QNZ 6) | E. coli K1, S. pyogenes, K. pneumoniae, B. cereus, P. aeruginosa | Enhanced | nih.gov |

In addition to their antibacterial properties, fluoroquinazolinone derivatives have been investigated for their antifungal potential. biomedpharmajournal.orgjocpr.com Various synthesized compounds have been screened for their activity against fungal strains such as Aspergillus niger and Candida albicans. biomedpharmajournal.org

The disc-diffusion method is commonly employed to assess the antifungal activity of these compounds, with drugs like Furacin and Fluconazole serving as standards. jocpr.com Structure-activity relationship studies have indicated that specific substitutions on the quinazolinone ring can significantly influence the antifungal efficacy. For instance, certain 3-alkylquinazolin-4-one derivatives have exhibited weak to good antifungal activities. nih.gov One study found that a compound carrying a p-nitrophenyl group showed moderate antifungal activity compared to standard drugs. jocpr.com

The evaluation of a series of novel 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives revealed potent in vitro antifungal activity against a panel of clinically relevant fungal pathogens, with minimum inhibitory concentrations (MICs) ranging from 4 to ≤ 0.0313 μg/mL. nih.gov Notably, some compounds demonstrated remarkable potency against Cryptococcus gattii, C. neoformans, C. glabrata, and C. auris. nih.gov

Table 2: Antifungal Activity of Selected Quinazolinone Derivatives

| Compound/Derivative | Fungal Strain | Activity Level | Reference |

|---|---|---|---|

| Quinazolinone with p-nitrophenyl group | Candida albicans | Moderate | jocpr.com |

| 3-alkylquinazolin-4-one derivatives | Gibberella zeae, Fusarium oxysporum, Valsa mali | Weak to Good | nih.gov |

| 8-hydroxyquinolin-5-ylidene thiosemicarbazone A14 | Cryptococcus gattii, C. neoformans, C. glabrata, C. auris | Remarkable Potency | nih.gov |

The mechanism of antibacterial action for many quinazolinone derivatives, particularly fluoroquinolones, involves the inhibition of essential bacterial enzymes: DNA gyrase and DNA topoisomerase IV. nih.govnih.govyoutube.com These type II topoisomerase enzymes are crucial for bacterial DNA replication, transcription, and repair. targetmol.com

Quinolones bind to the enzyme-DNA complex, stabilizing it and leading to breaks in the DNA that are ultimately fatal to the bacterium. youtube.com For many Gram-negative bacteria, DNA gyrase is the primary target, while for some Gram-positive bacteria, topoisomerase IV is the initial target. nih.govyoutube.com The inhibition of these enzymes blocks DNA replication and leads to bacterial cell death. targetmol.com

The structural similarity of some quinazolinone derivatives to fluoroquinolones suggests a similar mechanism of action. nih.gov Research has shown that many quinazolin-4(3H)-one derivatives exert their antibacterial effects through the inhibition of DNA gyrase. nih.gov Molecular docking studies have further supported this by demonstrating that these compounds can effectively bind to the active site of DNA gyrase. nih.gov

Anti-inflammatory Properties of Fluoroquinazolinone Compounds

Quinazolinone derivatives have been recognized for their significant anti-inflammatory activities. researchgate.netnih.govnih.gov The anti-inflammatory potential of these compounds is often evaluated using models such as the carrageenan-induced hind paw edema test in rats, with established anti-inflammatory drugs like ibuprofen used as a reference. researchgate.netnih.gov

Studies have shown that some novel 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones exhibit considerable anti-inflammatory activities that can last for 12 hours. researchgate.netnih.gov The structural modifications at the 2 and 3 positions of the quinazolinone ring with different heterocyclic moieties have been found to enhance their anti-inflammatory potential. nih.gov For instance, the cyclization of certain derivatives into azetidinones and thiazolidinones resulted in better anti-inflammatory activity than their corresponding arylidene precursors. nih.gov

Pharmacophore mapping and molecular modeling studies have suggested that the anti-inflammatory effects of some pyrazolo[1,5-a]quinazoline derivatives may be mediated through the inhibition of mitogen-activated protein kinases (MAPKs) such as ERK2, p38α, and JNK3. nih.gov

Table 3: Anti-inflammatory Activity of Selected Quinazolinone Derivatives

| Compound/Derivative | In Vivo Model | Activity Level | Reference |

|---|---|---|---|

| 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones | Carrageenan-induced paw edema | High to Moderate | researchgate.netnih.gov |

| Azetidinone derivatives | Not specified | Better than arylidene derivatives | nih.gov |

| Thiazolidinone derivatives | Not specified | Better than azetidinone derivatives | nih.gov |

| Pyrazolo[1,5-a]quinazoline derivatives | Not specified | Potent inhibitors of MAPKs | nih.gov |

Other Significant Pharmacological Profiles

Beyond their antimicrobial and anti-inflammatory effects, fluoroquinazolinone derivatives have shown promise in other therapeutic areas, notably as anticonvulsant agents.

A number of quinazolinone derivatives have been synthesized and evaluated for their anticonvulsant properties, showing potential for the treatment of central nervous system disorders like epilepsy. nih.govwho.int The anticonvulsant activity is often assessed using models such as the maximal electroshock (MES) induced seizure and subcutaneous pentylenetetrazole (scPTZ) induced seizure models in mice. who.intnih.gov

Screening of novel 3-substituted-6-fluro-2-methyl-quinazolin-4(3H)-one derivatives revealed significant activity against MES-induced seizures, indicating their ability to prevent seizure spread. who.int Some of these compounds provided up to 73% protection. who.int The substitution pattern on the quinazolinone ring plays a crucial role in their anticonvulsant activity. For example, variations and configurations of substituents on the S-benzyl ring have been shown to affect the anticonvulsant efficacy. nih.gov

In silico studies suggest that the anticonvulsant mechanism of some quinazolin-4(3H)-one derivatives may involve binding to the allosteric site of the GABAA receptor. mdpi.com This was further supported by in vivo flumazenil antagonism assays. mdpi.com

Table 4: Anticonvulsant Activity of Selected Quinazolinone Derivatives

| Compound/Derivative Series | In Vivo Model | Key Findings | Reference |

|---|---|---|---|

| 3-substituted-6-fluro-2-methyl-quinazolin-4(3H)-one | MES-induced seizures | Up to 73% protection | who.int |

| Quinazoline-4(3H)-ones with S-benzyl ring substituents | scPTZ-induced seizures | 100% protection for some compounds | nih.gov |

| 2,3-disubstituted quinazolin-4(3H)-one scaffold | PTZ-induced seizures | Potential anticonvulsant activity, targeting GABAA receptor | mdpi.com |

Analgesic Potential

Quinazolinone derivatives have been extensively investigated for their pain-relieving properties. researchgate.net Studies have shown that substitutions at various positions of the quinazolinone ring system can lead to significant analgesic effects. For instance, a series of 2,3-disubstituted-4-(3H) quinazolinone derivatives demonstrated notable analgesic activity. encyclopedia.pub Similarly, research on 2-phenyl quinazolinone and its modifications, such as thiourea-substituted 2-methyl quinazolinone derivatives, has revealed potent analgesic compounds. encyclopedia.pub

The introduction of different functional groups influences the analgesic efficacy. For example, replacing a methyl group at the C-2 position with a butyl group resulted in a compound with enhanced analgesic activity (73 ± 1.49%) compared to the standard drug diclofenac (62 ± 1.49%). encyclopedia.pub Further research into 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl) acetamides showed that compounds with aliphatic groups like methyl or ethyl exhibited potent analgesic activity, in some cases moderately more potent than diclofenac sodium. hilarispublisher.com A study on new 2,4,6-trisubstituted-quinazoline derivatives identified four compounds that were more potent analgesic agents than the reference drug Indomethacin. nih.gov The analgesic activity of various quinazoline derivatives is often evaluated using models like the acetic acid-induced writhing test and the hot plate method. nih.gov

| Derivative Class | Specific Substitution | Analgesic Activity (% at 2h, 20 mg/kg) | Reference Standard (% Activity) |

|---|---|---|---|

| 2-Phenyl quinazolinone | Diethyl substitution | 58 ± 0.45% | Diclofenac Sodium (53 ± 0.35%) |

| 2-Substituted quinazolinone | Butyl group at C-2 | 73 ± 1.49% | Diclofenac (62 ± 1.49%) |

| 2-Substituted quinazolinone | Benzylamino group at C-2 | 55 ± 0.36% | Diclofenac (62 ± 1.49%) |

| 2-Phenylquinazolinones | Methylamino substitution | 43 ± 0.51% to 61 ± 1.08% | Not specified |

Antiviral Applications

The quinazoline nucleus is a key component in the development of molecules with antiviral properties. researchgate.net Derivatives of quinazolinone have demonstrated a broad spectrum of activity against various viruses, including Zika virus (ZIKV), Dengue virus (DENV), and influenza A virus. nih.govmdpi.com

A significant study identified 2,3,6-trisubstituted quinazolinone compounds as novel and potent inhibitors of ZIKV replication through phenotypic screening. nih.gov Further synthesis and analysis of 54 analogs led to the discovery of compounds 22, 27, and 47, which exhibited potent and broad-spectrum activities against both ZIKV and DENV, with EC50 values as low as 86 nM and no significant cytotoxicity to mammalian cells. nih.gov Specifically, compound 27 was highly effective, inhibiting ZIKV replication in human glioblastoma cells with an EC50 of 100 nM and in mosquito cells with an EC50 of 230–770 nM. nih.gov

In the context of influenza, 2-Methylquinazolin-4(3H)-one (C1) was identified as a major bioactive component with significant antiviral activity against the influenza A virus (H1N1). mdpi.comresearchgate.net It was shown to inhibit viral replication with an IC50 of 23.8 μg/mL. mdpi.com In vivo studies in mice demonstrated that this compound could effectively alleviate acute lung injury induced by H1N1 by inhibiting viral replication and reducing the expression of viral neuraminidase (NA) and nucleoprotein (NP). mdpi.comresearchgate.net

| Compound | Target Virus | Cell Line | Activity (EC50/IC50) |

|---|---|---|---|

| Compound 27 (2,3,6-trisubstituted quinazolinone) | Zika Virus (ZIKV) | Vero | 180 nM |

| Compound 27 (2,3,6-trisubstituted quinazolinone) | Zika Virus (ZIKV) | U87 (human glioblastoma) | 100 nM |

| Compound 27 (2,3,6-trisubstituted quinazolinone) | Zika Virus (ZIKV) | C6/36 (mosquito) | 230-770 nM |

| Compound 22 (2,3,6-trisubstituted quinazolinone) | Zika Virus (ZIKV) | Vero | EC50 values as low as 86 nM |

| Compound 47 (2,3,6-trisubstituted quinazolinone) | Zika Virus (ZIKV) | Vero | 210 nM |

| 2-Methylquinazolin-4(3H)-one (C1) | Influenza A Virus (H1N1) | In vitro | 23.8 μg/mL |

Anti-diabetic Activity

Quinazolinone derivatives are recognized as a promising class of compounds for the management of diabetes. ekb.eg Their anti-diabetic potential stems from various mechanisms, including the inhibition of key digestive enzymes like α-amylase and α-glucosidase, which helps to control postprandial hyperglycemia. nih.govnih.gov

A study on dihydroquinazolin-4(1H)-one derivatives showed that several compounds exhibited significant to moderate inhibitory activity against both α-amylase and α-glucosidase. nih.gov The IC50 values for α-amylase inhibition ranged from 23.33 ± 0.02 to 88.65 ± 0.23 μM, and for α-glucosidase, they ranged from 25.01 ± 0.12 to 89.99 ± 0.09 μM. nih.gov Another study highlighted a dihydroquinazolinone derivative that showed 81.99% inhibition of α-glucosidase, a potency comparable to the standard, ascorbic acid (81.18% inhibition). frontiersin.org

Furthermore, in vivo studies using streptozotocin (STZ)-induced diabetic rats have confirmed the anti-hyperglycemic effects of certain quinazoline-sulfonylurea hybrids. nih.gov Several of these hybrid compounds were found to be more potent than the reference drug glibenclamide, inducing a significant reduction in blood glucose levels. nih.gov For example, compounds VI-6-a and V reduced blood glucose levels by 78.2% and 73.9%, respectively, compared to a 55.4% reduction by glibenclamide. nih.gov These findings underscore the potential of the quinazolinone scaffold in developing new anti-diabetic agents. ekb.eg

| Derivative Class | Mechanism/Model | Key Finding |

|---|---|---|

| Dihydroquinazolin-4(1H)-ones | α-amylase inhibition | IC50 values ranging from 23.33 to 88.65 μM |

| Dihydroquinazolin-4(1H)-ones | α-glucosidase inhibition | IC50 values ranging from 25.01 to 89.99 μM |

| Quinazoline-sulfonylurea hybrids (e.g., VI-6-a, V) | STZ-induced diabetic rats | Reduced blood glucose by 78.2% and 73.9% respectively |

| Glibenclamide (Reference) | STZ-induced diabetic rats | Reduced blood glucose by 55.4% |

Cholinesterase Inhibition in Neurodegenerative Contexts

Derivatives of quinazoline are being actively explored for their therapeutic potential in treating neurodegenerative disorders such as Alzheimer's disease (AD). drugbank.comnih.gov One of the key strategies in managing AD is the inhibition of cholinesterases, namely acetylcholinesterase (Ache) and butyrylcholinesterase (BuChE), to increase the levels of the neurotransmitter acetylcholine in the brain. nih.govmdpi.com

The quinazoline scaffold has been identified as having an important role in the design of new drugs active on the central nervous system (CNS). nih.gov Research has shown that quinazoline derivatives can act as effective inhibitors of both Ache and BuChE. nih.gov The structural similarity between the quinazoline pharmacophore and that of known acetylcholinesterase inhibitors (AChEIs) has prompted the design of novel quinazoline-based AChEIs. mdpi.com A literature review revealed that these derivatives have diverse potential as modulators or inhibitors of cholinesterases, among other targets relevant to AD. nih.govresearchgate.net The development of multi-target drugs is crucial for complex diseases like AD, and the versatile nature of the quinazoline structure makes it a promising candidate for this approach. nih.govmdpi.com

| Compound Class | Target Enzyme | Relevance to Neurodegeneration |

|---|---|---|

| Quinazoline derivatives | Acetylcholinesterase (AChE) | Inhibition increases acetylcholine levels, a key therapeutic strategy in Alzheimer's disease. nih.govmdpi.com |

| Quinazoline derivatives | Butyrylcholinesterase (BuChE) | Inhibition provides a compensatory mechanism to maintain acetylcholine levels in the brain. nih.gov |

| Tacrine-benzyl quinolone carboxylic acid hybrids | AChE and BuChE | Hybrid molecules designed as multifunctional agents for Alzheimer's disease. researchgate.net |

Structure Activity Relationship Sar Studies for 8 Fluoroquinazolin 4 1h One Scaffold Optimization

Positional Effects of Fluorine on Biological Activity and Selectivity

The position of the fluorine atom on the quinazolinone ring system is a critical determinant of biological activity and selectivity. While this article focuses on the 8-fluoro isomer, it is instructive to consider the influence of fluorine at other positions to understand its unique contribution. The presence of a halogen atom, such as fluorine, at positions 6 and 8 of the quinazolinone ring has been generally associated with improved antimicrobial activities. nih.gov

In a parallel context of quinolone antibacterials, a class of compounds with a related bicyclic core, the substitution at the 8-position has been shown to significantly impact their properties. For instance, studies on fluoroquinolones have demonstrated that derivatives with a fluorine atom at the 8-position exhibit altered antibacterial and cytotoxic activities upon exposure to UVA irradiation, leading to a decrease in antibacterial potency and an increase in cytotoxicity. nih.gov This suggests that the 8-fluoro substitution can influence the photostability and, consequently, the biological profile of the molecule. In contrast, an 8-methoxy substitution in the same study enhanced the stability of the fluoroquinolone against UV light. nih.gov

While direct comparative studies on the biological activity of all positional isomers of fluoroquinazolin-4(1H)-one are not extensively detailed in the available literature, the existing data on related heterocyclic systems underscore the principle that the precise placement of the fluorine substituent is a key factor in modulating the therapeutic potential and selectivity of the resulting compounds. The electron-withdrawing nature of fluorine at the 8-position can influence the electronic distribution of the entire ring system, thereby affecting its interaction with biological targets.

Influence of Substituents at N-1 and C-2 Positions on Pharmacological Profile

The N-1 and C-2 positions of the quinazolinone scaffold are pivotal for modulating its pharmacological profile, and a wide array of substituents have been explored to fine-tune activity. SAR studies have consistently shown that modifications at these positions can significantly impact the potency and selectivity of the compounds for various targets, including enzymes and receptors implicated in cancer and microbial infections. nih.govnih.gov

Substitutions at the N-1 position (often referred to as N-3 in the common 4(3H)-quinazolinone tautomer) with bulky groups, such as substituted aromatic rings, have been found to be essential for certain biological activities. nih.gov For instance, the introduction of different heterocyclic moieties at this position has been suggested to increase the pharmacological activity of quinazolinone derivatives. nih.gov

The C-2 position has also been a major site for chemical modification. The introduction of methyl, amine, or thiol groups at C-2 is considered crucial for antimicrobial activities. nih.gov Furthermore, the nature of the substituent on a C-2 phenyl ring can dictate the outcome of subsequent alkylation reactions, influencing whether N-alkylation or O-alkylation occurs. researchgate.net Specifically, an ortho-substituent on the C-2 phenyl ring tends to favor N-alkylation, whereas meta- or para-substituents lead predominantly to O-alkylation, indicating a significant role of steric factors in determining the substitution pattern and, consequently, the pharmacological properties. researchgate.net

The following table summarizes the influence of various substituents at the N-1 and C-2 positions on the pharmacological activity of quinazolinone derivatives, as reported in different studies.

| Position | Substituent Type | Reported Pharmacological Effect |

| N-1 (N-3) | Substituted aromatic rings | Essential for certain biological activities. nih.gov |

| N-1 (N-3) | Various heterocyclic moieties | Can increase pharmacological activity. nih.gov |

| C-2 | Methyl, amine, or thiol groups | Essential for antimicrobial activities. nih.gov |

| C-2 | Substituted phenyl ring | Influences N-/O-alkylation, impacting the overall pharmacological profile. researchgate.net |

| C-2 | Alkyl side chain (in combination with a bulky group at N-3) | Can lead to successful cytotoxic drugs. nih.gov |

Role of Substitutions on the Fused Benzene (B151609) Ring (C-5, C-6, C-7)

The presence of a halogen atom at the C-6 position, in addition to the C-8 position, has been highlighted as a key factor for enhancing the antimicrobial properties of quinazolinone derivatives. nih.gov This suggests that di-halogenated quinazolinones may exhibit superior activity compared to their mono-halogenated counterparts.

A specific example of substitution on this ring is the synthesis of 7-fluoro-6-nitroquinazolin-4(3H)-one. nih.govresearchgate.net This compound serves as a key intermediate in the production of multi-targeted Raf kinase inhibitors, indicating that substitutions at C-6 and C-7 with groups like nitro and fluoro are important for developing potent anticancer agents. nih.gov The nitro group, being a strong electron-withdrawing group, can significantly alter the electronic nature of the benzene ring, which can be crucial for binding to target proteins.

While the literature provides specific examples for positions C-6 and C-7, the systematic exploration of a wide range of substituents at all three positions (C-5, C-6, and C-7) in the context of the 8-fluoroquinazolin-4(1H)-one scaffold is an area for ongoing research to fully elucidate the SAR at this part of the molecule.

Elucidation of Key Pharmacophoric Features for Target Interaction

The biological activity of this compound derivatives is contingent upon their ability to interact effectively with their molecular targets. The elucidation of key pharmacophoric features—the essential spatial arrangement of atoms or functional groups necessary for a specific biological response—is crucial for understanding these interactions and for the design of more potent and selective inhibitors.

A general pharmacophore model for quinazolinone derivatives suggests that substitutions at positions 2 and 3 (or N-1) are of paramount importance for a wide range of pharmacological activities. nih.gov For instance, in the context of anticancer activity, a successful cytotoxic agent can often be achieved by substituting the quinazolinone ring at position 2 with an alkyl side chain and at position 3 with a bulky group, such as a phenyl ring. nih.gov

The interaction of these compounds with their targets often involves a network of hydrogen bonds and hydrophobic interactions. Molecular modeling studies on quinazolinone derivatives as matrix metalloproteinase-13 (MMP-13) inhibitors have identified key residues within the active site that form hydrogen bonds and electrostatic interactions with the inhibitor. nih.gov These interactions are crucial for the stability of the ligand-receptor complex and for the inhibitory activity of the compound. The contour maps from 3D-QSAR studies have further revealed that electrostatic, hydrophobic, and hydrogen-bond acceptor fields are the primary influencers of the activity of these inhibitors. nih.gov

The pharmacophore hybrid approach, which combines the key structural features of different bioactive molecules, has also been employed in the design of novel quinazolinone derivatives with enhanced biological activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable tools for predictive analysis, enabling the design of new molecules with improved potency and the prioritization of compounds for synthesis and biological testing.

Several QSAR studies have been successfully applied to quinazolinone derivatives to understand the structural requirements for their biological activities, including anticancer and antimicrobial effects. rsc.orgnih.gov Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been particularly useful in this regard. nih.govrsc.org

For instance, a 3D-QSAR model was constructed for a series of quinazolinone derivatives containing hydrazone structural units to guide the future design of novel antitumor agents. rsc.org Similarly, reliable CoMFA and CoMSIA models have been developed for quinazolinone derivatives as MMP-13 inhibitors, revealing the key structural factors that influence their inhibitory activity. nih.gov The contour maps generated from these models provide a visual representation of the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity, thus guiding the rational design of more potent inhibitors. nih.gov

These QSAR models are typically validated using both internal and external validation techniques to ensure their robustness and predictive power. nih.gov The insights gained from these predictive models, combined with molecular docking simulations, provide a powerful platform for the discovery and optimization of novel this compound-based therapeutic agents. nih.govnih.gov

Computational and in Silico Investigations of 8 Fluoroquinazolin 4 1h One Analogues

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. This method is crucial for understanding the inhibition mechanisms of 8-Fluoroquinazolin-4(1H)-one analogues and for structure-based drug design. nih.gov Docking studies for quinazolinone derivatives have been conducted against a variety of biological targets, including enzymes like kinases, epidermal growth factor receptor (EGFR), and viral proteases, to evaluate their potential as therapeutic agents. nih.govnih.govnih.gov

The analysis of binding modes reveals how a ligand fits into the active site of a protein, detailing the specific intermolecular interactions that stabilize the complex. These interactions commonly include hydrogen bonds, hydrophobic interactions, π-π stacking, and halogen bonds. The strength of these interactions is quantified by the binding energy (or docking score), typically expressed in kcal/mol, where a more negative value indicates a stronger and more stable interaction.

For instance, molecular docking of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, an analogue, into the active site of Aurora A kinase revealed a distinct binding mode with significant interactions. nih.govmdpi.com Similarly, studies on other quinazolin-4-one derivatives targeting the SARS-CoV-2 main protease (M^pro^) showed that a carbonyl group at the C4 position forms a critical hydrogen bond with the amino acid residue Glu166. nih.gov The binding energies for various quinazolinone analogues can range significantly, with studies reporting values from -5.20 to -10.35 Kcal/mol against different microbial macromolecules. figshare.com These simulations help to elucidate why certain analogues exhibit higher potency and selectivity, guiding the design of more effective inhibitors.

| Analogue/Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interaction Types | Source |

|---|---|---|---|---|

| Quinazolin-4(3H)-one-morpholine hybrid | VEGFR2 | -12.407 | Hydrogen bonds | nih.gov |

| Quinazolin-4(3H)-one-morpholine hybrid | EGFR | -10.359 | Hydrogen bonds | nih.gov |

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A Kinase | Not specified | Hydrophobic and halogen interactions | nih.govmdpi.com |

| Baicalein-derived quinazolin-4-one | SARS-CoV-2 M^pro^ | Not specified | Hydrogen bond, S–π, NH2–π, π–π stacking | nih.gov |

A critical outcome of molecular docking is the identification of specific amino acid residues within the protein's binding pocket that are essential for ligand recognition and binding. For the 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid analogue, docking studies identified key interactions with Val 147, Glu 211, Tyr 212, Ala 213, and Leu 263 in the hinge region of Aurora A kinase. nih.govmdpi.com In another study, docking of aminoquinazolin-4(3H)-one derivatives into the BACE1 active site revealed hydrophobic interactions with residues such as PHE108, TYR71, and VAL69. strath.ac.uk Docking simulations of iodoquinazoline derivatives against human thymidylate synthase (hTS) and dihydrofolate reductase (DHFR) from E. coli and S. aureus also confirmed the importance of specific residue interactions for their anticancer and antibacterial activities. nih.gov This information is invaluable for understanding the structure-activity relationship (SAR) and for designing new analogues with improved affinity and specificity by modifying functional groups to optimize interactions with these key residues.

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the conformational stability of the ligand within the binding pocket and to refine the binding poses obtained from docking. For quinazolin-4(3H)-one-morpholine hybrids, MD simulations were performed to evaluate the stability of the best-docked ligand-protein complexes. nih.gov These simulations showed that the ligand consistently maintained strong hydrogen bond interactions with the active sites of target proteins for over 90% of the simulation time, indicating a stable binding mode. nih.gov The stability is often analyzed by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms, with minimal fluctuations suggesting a stable complex. nih.govresearchgate.net

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These calculations provide insights into the molecule's reactivity, stability, and electronic structure, which are fundamental to its biological activity. For quinazolinone-1,2,4-triazole analogues, DFT calculations using the B3LYP functional with a 6-31g(d) basis set were performed to elucidate their chemical nature. tandfonline.com Such studies often involve the calculation of properties like the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and the HOMO-LUMO energy gap (ΔE). physchemres.org These parameters help to understand the charge transfer characteristics and reactivity of the molecule, correlating electronic structure with biological function. physchemres.org

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling

The success of a drug candidate depends not only on its efficacy but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME profiling predicts these properties based on the chemical structure, helping to identify potential liabilities early in the drug discovery process and reducing late-stage failures. nih.govnih.gov Numerous studies on quinazolinone analogues have utilized computational tools like SwissADME and pkCSM to predict their ADME profiles. nih.govidaampublications.in These predictions assess parameters such as gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, plasma protein binding, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for metabolism. nih.govidaampublications.in Many synthesized quinazolinone derivatives have shown favorable drug-like properties, often complying with Lipinski's rule of five, suggesting good oral bioavailability. nih.govfigshare.com

| ADME Parameter | Description | Significance |

|---|---|---|

| Gastrointestinal (GI) Absorption | Predicts the extent to which a compound is absorbed from the gut into the bloodstream. | High GI absorption is crucial for orally administered drugs. idaampublications.in |

| Blood-Brain Barrier (BBB) Permeation | Predicts the ability of a compound to cross the BBB and enter the central nervous system. | Essential for CNS-targeting drugs, but undesirable for peripherally acting drugs due to potential side effects. idaampublications.in |

| CYP450 Inhibition | Predicts whether a compound inhibits key metabolic enzymes (e.g., CYP1A2, CYP2C9, CYP3A4). | Inhibition can lead to drug-drug interactions and altered pharmacokinetics. nih.gov |

| Lipinski's Rule of Five | A set of rules (e.g., MW ≤ 500, logP ≤ 5) to evaluate drug-likeness and potential for oral bioavailability. | Compliance suggests a higher probability of success as an oral drug. nih.gov |

| Aqueous Solubility (logS) | Predicts the solubility of the compound in water. | Adequate solubility is necessary for absorption and distribution. idaampublications.in |

Prediction of Potential Toxicity Mechanisms and Off-Target Effects

In silico toxicology aims to predict the potential adverse effects of compounds, minimizing the need for extensive animal testing and identifying safety concerns early. nih.govnih.gov For quinazolinone derivatives, computational models are used to predict various toxicity endpoints, including mutagenicity (e.g., AMES test), carcinogenicity, hepatotoxicity (liver damage), and cardiotoxicity (e.g., hERG inhibition). nih.govglobalresearchonline.netresearchgate.net Software tools can identify "structural alerts," which are chemical fragments known to be associated with specific types of toxicity. youtube.com For example, predictions for some quinazolinone analogues indicated a lack of mutagenic or carcinogenic properties, while others highlighted potential hepatotoxicity. nih.govglobalresearchonline.net Predicting off-target effects, such as the inhibition of the hERG potassium channel which can lead to cardiac arrhythmia, is a critical component of these safety assessments. researchgate.net These in silico toxicity assessments provide a valuable preliminary risk evaluation, guiding the selection of safer compounds for further development. globalresearchonline.net

Future Directions and Translational Outlook for 8 Fluoroquinazolin 4 1h One Research

Development of Novel Multi-Targeted Therapeutic Agents

The development of therapeutic agents that can modulate multiple biological targets simultaneously is a promising strategy for treating complex diseases like cancer and neurodegenerative disorders. The quinazolinone core is well-suited for this approach, and the inclusion of a fluorine atom at the 8-position can enhance metabolic stability and binding affinity.

Research has demonstrated that quinazoline (B50416) derivatives can act as multi-targeted kinase inhibitors. nih.gov For instance, modifications of the quinazoline structure have led to the identification of compounds that inhibit several kinases involved in cell proliferation and survival, such as Aurora kinases. nih.govnih.gov The design of these agents often involves structural modifications to optimize physicochemical properties and in vitro stability while maintaining potent anti-proliferative activity. nih.gov One study focused on designing 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a selective Aurora A kinase inhibitor, which also induced apoptosis in cancer cell lines. nih.gov

Beyond cancer, quinazolin-4(3H)-one derivatives are being investigated as multi-targeting therapeutics for Alzheimer's disease. strath.ac.uk These compounds are designed to inhibit key enzymes implicated in the disease's pathology, such as Beta-site APP cleaving enzyme1 (BACE1) and Monoamine oxidase B (MAO-B). strath.ac.ukplos.org The strategic design of these molecules allows them to address the multifaceted nature of such complex diseases from several angles. plos.org Computational methods like molecular docking are frequently employed to predict how these compounds will interact with their various biological targets, guiding the synthesis of more effective multi-target drugs. strath.ac.ukplos.org

Table 1: Examples of Multi-Targeted Quinazolinone Derivatives and Their Targets

| Compound Class | Target Enzymes/Proteins | Therapeutic Area |

|---|---|---|

| Fluoroquinazoline-4-carboxylic acid derivatives | Aurora A Kinase, other kinases | Cancer |

| Quinazoline-based analogs | Aurora Kinases, other proliferative kinases | Cancer |

| Aminoquinazolinone-hydrazone derivatives | BACE1, MAO-B | Alzheimer's Disease |